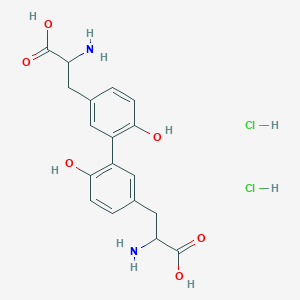

Dityrosine (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ditirosina (clorhidrato) es una forma dimérica de tirosina, un aminoácido no proteico. Se forma por la oxidación de residuos de tirosina en cadenas proteicas, catalizada por varias enzimas como CYP56A1 y mieloperoxidasa . La ditirosina es conocida por su papel en la reticulación de proteínas, que contribuye a la integridad estructural de varios tejidos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ditirosina se puede sintetizar mediante métodos enzimáticos y no enzimáticos. La síntesis enzimática implica la oxidación de la tirosina utilizando peroxidasas o especies reactivas del oxígeno . Los métodos no enzimáticos incluyen el uso de agentes formadores de radicales o irradiación ultravioleta .

Métodos de producción industrial: La producción industrial de ditirosina normalmente implica un procedimiento cromatográfico de tres pasos. Esto incluye cromatografía DEAE-celulosa en un tampón de ácido bórico-borato de sodio, seguida de cromatografía bidimensional dependiente del pH en BioGel P-2, y cromatografía de afinidad en boronato de fenilo inmovilizado . Estos métodos aseguran una alta pureza y rendimiento de ditirosina .

Análisis De Reacciones Químicas

Tipos de reacciones: La ditirosina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La formación de ditirosina en sí misma es un proceso oxidativo que implica el acoplamiento de dos residuos de tirosina .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de ditirosina incluyen peroxidasas, peróxido de hidrógeno y agentes formadores de radicales . Las condiciones de reacción a menudo implican niveles específicos de pH y la presencia de iones de calcio para facilitar el proceso de reticulación .

Productos principales: El producto principal de estas reacciones es la ditirosina en sí, que puede formar complejos con borato u otras moléculas, dependiendo de las condiciones de reacción .

4. Aplicaciones en Investigación Científica

La ditirosina tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Dityrosine has a wide range of scientific research applications:

Mecanismo De Acción

La ditirosina ejerce sus efectos principalmente a través de la formación de enlaces cruzados entre residuos de tirosina en proteínas. Esta reticulación altera las propiedades estructurales y funcionales de las proteínas, contribuyendo a su estabilidad y resistencia a la degradación . La ditirosina también puede actuar como antagonista de la hormona tiroidea triyodotironina (T3), inhibiendo la activación transcripcional mediada por T3 y afectando varios procesos celulares .

Compuestos Similares:

Tirosina: Un aminoácido proteico que sirve como precursor de la ditirosina.

3-Bromotirosina: Otro derivado de la tirosina formado por halogenación.

Tri-tirosina: Una estructura de orden superior formada por el acoplamiento de tres residuos de tirosina.

Unicidad: La ditirosina es única debido a su papel específico en la reticulación de proteínas y sus propiedades de fluorescencia distintivas, que la convierten en un valioso biomarcador del estrés oxidativo . A diferencia de otros derivados de la tirosina, la ditirosina forma enlaces cruzados estables que impactan significativamente la integridad estructural de las proteínas .

Comparación Con Compuestos Similares

Tyrosine: A proteinogenic amino acid that serves as the precursor to dityrosine.

3-Bromotyrosine: Another derivative of tyrosine formed through halogenation.

Tri-tyrosine: A higher-order structure formed by the coupling of three tyrosine residues.

Uniqueness: Dityrosine is unique due to its specific role in protein crosslinking and its distinctive fluorescence properties, which make it a valuable biomarker for oxidative stress . Unlike other tyrosine derivatives, dityrosine forms stable crosslinks that significantly impact the structural integrity of proteins .

Propiedades

IUPAC Name |

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEPHPAGIIPFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)

![9Z,12Z-octa</wbr>decadienoic acid, 1,1'-[1-[[(1-</wbr>oxooctadecyl)</wbr>oxy]methyl]-</wbr>1,2-ethane</wbr>diyl] ester](/img/structure/B8088801.png)

![(4R,8R,18R,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B8088868.png)

![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B8088882.png)

![[(7S,18S)-5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate](/img/structure/B8088893.png)